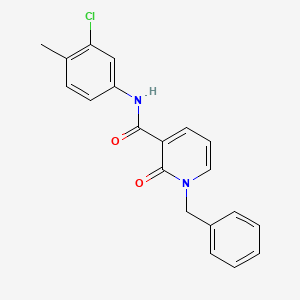

1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Beschreibung

1-Benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a benzyl group at position 1 and a 3-chloro-4-methylphenyl carboxamide moiety at position 3. This scaffold is notable for its structural versatility, enabling interactions with biological targets such as kinases and G-protein-coupled receptors (e.g., CB2) .

Eigenschaften

IUPAC Name |

1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2/c1-14-9-10-16(12-18(14)21)22-19(24)17-8-5-11-23(20(17)25)13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXMLBRTRIZRHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Introduction of the benzyl group: This step often involves a benzylation reaction, where a benzyl halide reacts with the dihydropyridine intermediate.

Attachment of the chloro-methylphenyl group: This can be done through a nucleophilic substitution reaction, where a chloro-methylphenyl halide reacts with the intermediate compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: The chloro group in the chloro-methylphenyl moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with biological targets such as enzymes and receptors.

Materials Science: It can be used as a building block for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Biological Research: Researchers investigate its effects on cellular processes and its potential as a tool for studying biochemical pathways.

Industrial Applications: It may be used in the development of new chemical processes or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

The structural and functional properties of the target compound are contextualized below against analogous 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives.

Structural and Substituent Variations

Key structural differences among related compounds are summarized in Table 1.

Table 1: Structural Comparison of 2-Oxo-1,2-Dihydropyridine-3-Carboxamide Derivatives

Key Observations :

- Halogen Effects : The bromo analogue () exhibits similar hydrogen-bonded dimerization in crystals but may differ in solubility due to larger atomic size. The target compound’s chloro substituent balances electronegativity and steric effects.

- Positional Isomerism : BG15965 (2,3-dichlorophenyl, ) vs. the target (3-chloro-4-methylphenyl) highlights how chlorine placement impacts electronic distribution and steric hindrance.

- Extended Aromatic Systems: The SYK kinase inhibitor () incorporates a methoxyquinoline group, enhancing kinase binding via π-stacking and hydrogen bonding.

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic and Structural Properties

Key Observations :

- The N-(3-bromo-2-methylphenyl) derivative () forms near-planar conformations with intramolecular hydrogen bonds, stabilizing crystal packing. Similar behavior is expected for the target compound.

- Mass spectrometry (e.g., M⁺ 380 for ) provides a benchmark for molecular weight validation in synthetic workflows.

Key Observations :

- The target compound’s benzyl and 3-chloro-4-methylphenyl groups may favor kinase inhibition (cf. ) or GPCR modulation (cf. ), depending on substituent electronic profiles.

- CB2 ligands () demonstrate that methyl groups at C6 shift pharmacological activity (e.g., inverse agonism to antagonism), suggesting that the target’s substituents could fine-tune receptor interactions.

Hydrogen Bonding and Crystal Packing

Biologische Aktivität

1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by recent research findings and case studies.

- Chemical Formula : C20H23ClN2O

- Molecular Weight : 342.872 g/mol

- CAS Number : 847477-59-2

Anticancer Properties

Research has indicated that derivatives of dihydropyridine compounds exhibit promising anticancer activities. For example, studies have shown that similar compounds can inhibit kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the induction of monopolar spindle formation, which is characteristic of KSP inhibition, ultimately resulting in cellular death .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | KSP Inhibition | Not specified |

| AZD4877 (related compound) | KSP Inhibition | 0.36 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, thus potentially improving cognitive function in neurodegenerative diseases like Alzheimer's.

In a study assessing the inhibition potency against human AChE and BChE:

- huAChE IC50 : 1680 nM

- huBChE IC50 : 5610 nM

These values indicate moderate inhibitory activity, suggesting that the compound may contribute to cognitive enhancement by preventing the breakdown of acetylcholine .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which are crucial for protecting cells from oxidative stress. The presence of specific functional groups enhances its ability to scavenge free radicals and reduce reactive oxygen species (ROS) production. This activity is particularly relevant in the context of neuroinflammation and neurodegenerative diseases .

The biological activity of 1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for AChE and BChE, which may lead to increased levels of acetylcholine in synaptic clefts.

- Cell Cycle Arrest : By inhibiting KSP, the compound induces cell cycle arrest in cancer cells.

- Antioxidant Mechanism : The structural components allow it to act as a free radical scavenger.

Study on Neuroprotective Effects

A study published in December 2024 highlighted the potential of similar compounds in preventing cognitive decline associated with Alzheimer's disease. The findings suggested that compounds with similar structures could inhibit AChE effectively while also reducing neuroinflammation through antioxidant pathways .

Cancer Research

Research on related derivatives demonstrated significant anticancer effects through KSP inhibition. These studies provide a foundation for further exploration into the therapeutic applications of 1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.